Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula and a molecular weight of 248.32 g/mol. This compound is classified as an ester derived from benzoic acid and piperazine, specifically featuring a methyl ester group attached to a benzoate structure. It is recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is classified under several categories including:
The compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research and development due to its structural characteristics that facilitate interactions with biological targets.
The synthesis of methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the following steps:
The process has been optimized for high yield and purity, often achieving over 90% yield with purities exceeding 99% .
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions:
Common reagents used in these reactions include alkyl halides for substitution and oxidizing agents like potassium permanganate for oxidation .
The mechanism of action for methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is primarily related to its interaction with biological receptors, particularly those involved in kinase signaling pathways. The piperazine moiety facilitates binding to specific targets, potentially modulating their activity. This characteristic makes it a candidate for further exploration in drug design aimed at treating various diseases, including cancer .
The accurate mass of methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is noted as g/mol, confirming its molecular weight .
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate has several scientific applications:
This compound's versatility makes it significant in both academic research and industrial applications within the pharmaceutical sector .
Traditional synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate relies on nucleophilic substitution or esterification. A common route involves reacting methyl 4-(bromomethyl)benzoate with N-methylpiperazine in aprotic solvents like acetonitrile. This method, however, faces challenges in controlling bis-alkylation byproducts and requires extensive purification. An alternative approach uses 4-(chloromethyl)benzonitrile as a precursor, followed by hydrolysis of the cyano group to carboxylic acid and subsequent esterification. This multi-step route achieves moderate yields (58–70%) but generates stoichiometric salt waste, complicating industrial scale-up [4].
For the benzoic acid derivative (a key intermediate), some protocols employ direct coupling of 1-methylpiperazine with 4-formylbenzoic acid under reductive conditions. However, competitive side reactions during esterification—such as dimerization of the aldehyde precursor—often reduce overall efficiency. Pre-formation of the acid chloride derivative prior to piperazine coupling mitigates this but introduces handling hazards [10].
Table 1: Traditional Synthesis Routes
Starting Material | Reaction Conditions | Yield | Limitations |
---|---|---|---|
Methyl 4-(bromomethyl)benzoate | N-Methylpiperazine, CH₃CN, 24h | 70–75% | Bis-alkylation impurities |
4-(Chloromethyl)benzonitrile | Hydrolysis → Esterification → Coupling | 58–65% | High temperature/pressure required |
4-Formylbenzoic acid | 1-Methylpiperazine, NaBH₄, EtOH | 80% | Aldehyde dimerization side products |
Reductive amination has emerged as a superior method for coupling N-methylpiperazine with benzoic acid derivatives. The in situ generation of iminium intermediates using sodium triacetoxyborohydride (NaBH(OAc)₃) enables high-yield (95–99%), room-temperature reactions. This method avoids the instability issues of pre-formed iminium salts and tolerates free carboxylic acid groups without protection. Key to its success is the dropwise addition of acetic acid to a mixture of 4-carboxybenzaldehyde and N-methylpiperazine in chloroform at 0–5°C, followed by NaBH(OAc)₃. The reaction proceeds via:
Recent advances replace NaBH(OAc)₃ with catalytic hydrogenation (Pd/C, H₂) or bio-based reductants, but these require specialized equipment or show substrate limitations. The NaBH(OAc)₃ system remains optimal due to operational simplicity and compatibility with diverse solvents, including dichloromethane and tetrahydrofuran [7].
Table 2: Reductive Amination Performance
Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|
NaBH(OAc)₃ | CHCl₃ | 0–5°C → 20°C | 12h | 95–99% |
NaBH₄ | Ethanol | 40°C | 8h | 80–85% |
Pd/C + H₂ | Ethyl acetate | 25°C | 24h | 88% |
Solvent choice critically impacts yield in the esterification of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Methanol is standard but necessitates acid catalysts (e.g., H₂SO₄), which risk N-demethylation of the piperazine ring. Optimized protocols use ethanol-water mixtures (4:1 v/v) with NaOH to hydrolyze impurities, achieving 88% isolated yield after acid-base extraction. This minimizes side products like quaternary ammonium salts [4].
For in situ one-pot strategies, combining reductive amination and esterification in polar aprotic solvents (DMF, acetonitrile) is feasible but complicates purification. Membrane-assisted solvent exchange proves effective: After reductive amination in chloroform, the mixture is diluted with methanol and concentrated via nanofiltration, enabling direct esterification with SOCl₂/MeOH. This reduces processing time by 40% and avoids intermediate isolation [3] [7].
Nano-filtration is indispensable for purifying Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate due to its polar byproducts. Polyether sulfone (PES) membranes (MWCO 300–500 Da) retain unreacted N-methylpiperazine while allowing the ester product to permeate, achieving >98% purity. This replaces traditional distillation, which risks thermal degradation [2].
For hydrochloride salt formation (common in pharmaceutical intermediates), acidification with HCl followed by anti-solvent crystallization uses semi-permeable membranes to control crystal size. This yields uniform particles (D₉₀ < 50µm) ideal for downstream processing. Additionally, ceramic nanofiltration modules enable solvent recycling, reducing waste volumes by 60% [3] [10].
Table 3: Purification Techniques Comparison
Method | Apparatus | Purity | Key Advantage |
---|---|---|---|
Nano-filtration | PES membrane, MWCO 300 Da | >98% | Continuous operation, low energy |
Acid-base extraction | Centrifugal extractors | 95% | Scalable to industrial volumes |
Crystallization | Anti-solvent precipitation | 99.5% | Removes trace metal catalysts |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3